1-methyl-3-[(methylamino)methyl]azetidin-3-ol, trifluoroacetic acid
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Overview
Description
1-methyl-3-[(methylamino)methyl]azetidin-3-ol, trifluoroacetic acid is a compound that combines an azetidine ring with a methylamino group and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(methylamino)methyl]azetidin-3-ol, trifluoroacetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination. This involves the reaction of the azetidine intermediate with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the azetidine derivative. This can be achieved by treating the compound with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(methylamino)methyl]azetidin-3-ol, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methylamino group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
1-methyl-3-[(methylamino)methyl]azetidin-3-ol, trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(methylamino)methyl]azetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and methylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-[(methylamino)methyl]azetidine: Lacks the trifluoroacetic acid moiety, which may affect its solubility and stability.
3-[(methylamino)methyl]azetidin-3-ol: Lacks the methyl group on the azetidine ring, potentially altering its biological activity.
1-methyl-3-[(amino)methyl]azetidin-3-ol: Lacks the methyl group on the amino moiety, which may influence its interaction with biological targets.
Uniqueness
1-methyl-3-[(methylamino)methyl]azetidin-3-ol, trifluoroacetic acid is unique due to the presence of both the trifluoroacetic acid moiety and the methylamino group, which together enhance its chemical stability and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2751611-35-3 |
---|---|
Molecular Formula |
C8H15F3N2O3 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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